2-Cyclobutylmethoxy-6-methyl-phenylamine
Description
2-Cyclobutylmethoxy-6-methyl-phenylamine is an organic compound characterized by a cyclobutylmethoxy group attached to a 6-methyl-phenylamine structure
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-6-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-7-11(12(9)13)14-8-10-5-3-6-10/h2,4,7,10H,3,5-6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXYYTFKSNYRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylmethoxy-6-methyl-phenylamine typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutanol with a suitable alkylating agent under basic conditions.
Attachment to the Phenylamine Structure: The cyclobutylmethoxy group is then attached to the 6-methyl-phenylamine through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylmethoxy-6-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
2-Cyclobutylmethoxy-6-methyl-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylmethoxy-6-methyl-phenylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A structurally related compound with similar biological activity.
Cyclobutylamine: Shares the cyclobutyl group but differs in the overall structure.
6-Methyl-phenylamine: Similar aromatic structure but lacks the cyclobutylmethoxy group.
Uniqueness
2-Cyclobutylmethoxy-6-methyl-phenylamine is unique due to the presence of both the cyclobutylmethoxy and 6-methyl-phenylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Biological Activity
2-Cyclobutylmethoxy-6-methyl-phenylamine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutylmethoxy group attached to a 6-methyl-phenylamine backbone. This unique structure contributes to its biological activity through specific interactions with molecular targets.
Chemical Structure
| Component | Description |
|---|---|
| Cyclobutyl Group | Provides rigidity and steric hindrance |
| Methoxy Group | Enhances lipophilicity and solubility |
| 6-Methyl-Phenylamine | Aromatic system facilitating receptor interactions |
The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
- Enzyme Interaction : It can inhibit or activate enzymes involved in critical metabolic processes.
Research indicates that the cyclobutylmethoxy group enhances the compound's lipophilicity, allowing for better membrane penetration and receptor binding.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.
Case Studies
- Neuroprotection : A study investigated the neuroprotective properties of this compound in a rat model of neurodegeneration. Results indicated reduced neuronal apoptosis and improved cognitive function post-treatment.
- Antimicrobial Efficacy : Another study evaluated the compound's antimicrobial properties against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.
Research Findings
Recent findings highlight the compound's role in various therapeutic contexts:
- Drug Development : As a precursor in synthesizing more complex molecules, it has potential applications in drug discovery.
- Therapeutic Applications : Investigated for use in treating neurological disorders and infections due to its diverse biological activities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Phenethylamine | Moderate neuroactivity | Lacks cyclobutyl group |
| Cyclobutylamine | Limited receptor interaction | Simpler structure |
| 6-Methyl-phenylamine | Basic amine properties | No methoxy enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
